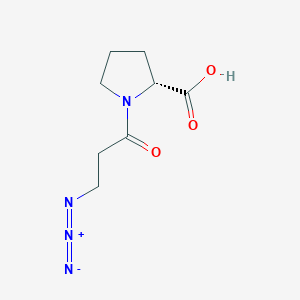

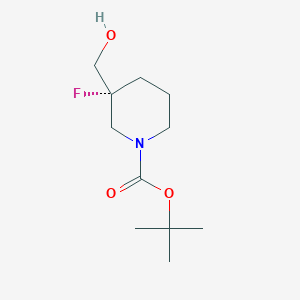

(2R)-1-(3-Azidopropanoyl)pyrrolidine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2R)-1-(3-Azidopropanoyl)pyrrolidine-2-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a derivative of pyrrolidine and is commonly used as a building block in the synthesis of various molecules.

Wissenschaftliche Forschungsanwendungen

Enantioselective Biotransformations in Organic Synthesis

- The enantioselective biotransformations of pyrrolidine derivatives, including compounds structurally related to (2R)-1-(3-Azidopropanoyl)pyrrolidine-2-carboxylic acid, are significant in organic synthesis. This process involves the kinetic resolution of racemic trans-pyrrolidine-2,5-carboxamide, resulting in high yields and excellent enantioselectivity (Chen et al., 2012).

Chiral Discriminating Agents

- Enantiomers of similar pyrrolidine derivatives have been used as novel chiral resolving agents. This process involves the resolution of racemic acids into enantiomers, demonstrating their potential as chiral discriminating agents in chromatographic separations (Piwowarczyk et al., 2008).

Inhibitors in Medicinal Chemistry

- Pyrrolidine-based compounds, structurally akin to (2R)-1-(3-Azidopropanoyl)pyrrolidine-2-carboxylic acid, have been explored for their inhibitory properties, particularly as influenza neuraminidase inhibitors. These compounds, developed through high-throughput parallel synthesis, have shown potent inhibitory effects against influenza strains (Wang et al., 2001).

Crystallography and Structural Analysis

- The detailed crystallographic study of related pyrrolidine compounds provides insights into their molecular conformation and stereochemistry. Such studies are crucial in understanding the physical and chemical properties of these compounds, which can be beneficial in designing more efficient synthetic routes and predicting their behavior in biological systems (Zhu et al., 2009).

Stereoselective Synthesis

- The stereoselective synthesis of azetidines and pyrrolidines from N-tert-butylsulfonyl(2-aminoalkyl)oxiranes has been achieved. This method is significant in the preparation of pyrrolidine-based compounds, potentially including (2R)-1-(3-Azidopropanoyl)pyrrolidine-2-carboxylic acid, and emphasizes the importance of stereochemistry in the synthesis of complex organic molecules (Medjahdi et al., 2009).

Decarboxylation in Stereochemistry

- The study of decarboxylation of α-amino acids containing multiple stereogenic centers highlights the importance of controlling stereochemistry in the synthesis of optically active β-amino alcohols and bicyclic pyrrolidine derivatives. These processes are relevant to the synthesis of structurally related pyrrolidine compounds (Wallbaum et al., 1994).

C-H Functionalization in Organic Synthesis

- Cyclic amines like pyrrolidine undergo redox-annulations with α,β-unsaturated carbonyl compounds, leading to the formation of ring-fused pyrrolines. This method is a critical step in the functionalization and synthesis of pyrrolidine-based compounds, including variants of (2R)-1-(3-Azidopropanoyl)pyrrolidine-2-carboxylic acid (Kang et al., 2015).

Eigenschaften

IUPAC Name |

(2R)-1-(3-azidopropanoyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O3/c9-11-10-4-3-7(13)12-5-1-2-6(12)8(14)15/h6H,1-5H2,(H,14,15)/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYDNOKHJQMLKX-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CCN=[N+]=[N-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)CCN=[N+]=[N-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-1-(3-Azidopropanoyl)pyrrolidine-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2464233.png)

![N-(tert-butyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2464241.png)

![1-(2-Bromophenyl)-3-[2-(4-chlorophenyl)-4-ethoxyquinolin-6-yl]urea](/img/structure/B2464247.png)

![N-(2-((1H-benzo[d]imidazol-2-yl)amino)-2-oxoethyl)-2-(3,4-diethoxyphenyl)acetamide](/img/structure/B2464248.png)

![2-[(3R,4S)-3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B2464252.png)

![4'-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2464253.png)

![2-[({[2-(4-Methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]acetic acid](/img/structure/B2464256.png)